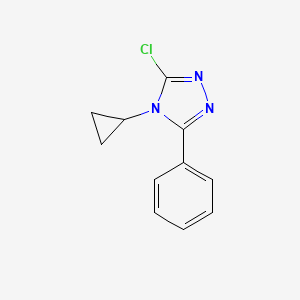

3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole

Vue d'ensemble

Description

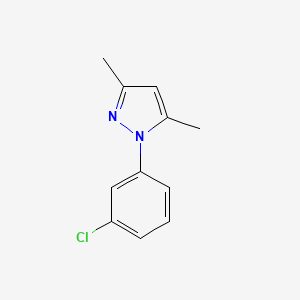

“3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole” is a chemical compound with the molecular formula C11H10ClN3. It has a molecular weight of 219.67 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H10ClN3/c12-11-14-13-10(15(11)9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties are not available in the searched resources.Applications De Recherche Scientifique

Synthesis and Structural Studies

- New Approaches in Synthesis : The compound was involved in the synthesis of tris[1,2,4]triazolo[1,3,5]triazines, which are unique heterocycles with potential for various applications. For example, thermal cyclization of certain triazoles yielded compounds like tris[1,2,4]triazolo[1,3,5]triazines, indicating its role in synthesizing novel chemical structures (Tartakovsky et al., 2005).

- X-ray Diffraction and Spectroscopy : This compound was used in the synthesis of derivatives for structural analysis via X-ray diffraction, revealing insights into molecular interactions and structure (Şahin et al., 2014).

Antimicrobial and Antifungal Activities

- Biological Activity Investigations : Research has shown that derivatives of 1,2,4-triazole, like the mentioned compound, exhibit significant antimicrobial and antifungal activities. This highlights its potential use in developing new pharmacological agents (Safonov & Panasenko, 2022).

Corrosion Inhibition

- Applications in Material Science : Derivatives of 4H-1,2,4-triazole, including the compound , have been evaluated for their effectiveness in corrosion and dissolution protection of metals, demonstrating significant potential in material preservation and industrial applications (Bentiss et al., 2007).

Catalytic and Synthetic Applications

- Reagent in Oxidation Processes : Certain phenyl-1,2,4-triazole derivatives have been used as effective oxidizing agents in chemical syntheses, illustrating the compound’s role in facilitating chemical transformations (Zolfigol et al., 2006).

Antioxidative and Antimicrobial Activities

- Pharmacological Research : Novel derivatives containing the 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole ring were synthesized and found to exhibit antioxidative and antimicrobial activities, suggesting its relevance in drug discovery and pharmaceutical research (Yildirim, 2020).

Anticonvulsant Activity

- Neuropharmacology : Derivatives of this compound have shown potent anticonvulsant activities, indicating its potential application in developing treatments for neurological disorders (Mahdavi et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

1,2,4-Triazoles are known to have a wide range of biological activities. They can interact with various enzymes and receptors in the body, but the specific targets can vary greatly depending on the specific structure and functional groups of the compound .

Mode of Action

The mode of action of 1,2,4-triazoles depends on their specific targets. They can act as inhibitors, activators, or modulators of their target proteins. The specific interaction between the triazole ring and its target is often key to its biological activity .

Biochemical Pathways

1,2,4-Triazoles can affect a variety of biochemical pathways, again depending on their specific targets. They have been found to have antimicrobial, anticancer, anti-inflammatory, and many other types of activity .

Pharmacokinetics

The ADME properties of 1,2,4-triazoles can vary greatly depending on their specific structure and functional groups. Some triazoles are well absorbed and extensively metabolized, while others may have different pharmacokinetic profiles .

Result of Action

The molecular and cellular effects of 1,2,4-triazoles can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .

Action Environment

The action of 1,2,4-triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Analyse Biochimique

Biochemical Properties

3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in inhibiting specific enzymes and interacting with proteins. This compound has been shown to inhibit enzymes such as cytochrome P450, which is involved in drug metabolism . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating cellular responses . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to altered enzymatic activity and protein function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For example, this compound can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, but its activity can degrade over time when exposed to light or extreme temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage, due to its interaction with critical metabolic pathways. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without adverse outcomes.

Propriétés

IUPAC Name |

3-chloro-4-cyclopropyl-5-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-11-14-13-10(15(11)9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXCJGLPQJTZMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN=C2Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid](/img/structure/B1416480.png)

![9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B1416484.png)

![2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide](/img/structure/B1416490.png)

![6,7-dihydro-1H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione](/img/structure/B1416494.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416495.png)

![N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416497.png)